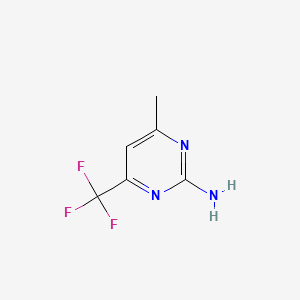

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine

Descripción

Propiedades

IUPAC Name |

4-methyl-6-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h2H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTCLEOUAMWZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344965 | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5734-63-4 | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5734-63-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-6-(trifluoromethyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction of 4-Chloro-6-(trifluoromethyl)pyrimidine Derivatives

4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine serves as a key intermediate. Treatment with ammonia or methylamine in polar solvents (e.g., ethanol, DMF) at elevated temperatures (80–100°C) yields the target compound. Base catalysts such as potassium carbonate or sodium hydroxide enhance reaction efficiency by deprotonating the amine nucleophile.

Table 1: Representative Conditions for Nucleophilic Substitution

Optimization Challenges

- Selectivity : Competing substitutions at the 4-position require careful control of stoichiometry. Excess ammonia (2–3 eq.) minimizes di-amination byproducts.

- Purification : Crude products often contain unreacted starting materials, necessitating recrystallization (hexane/MeOH) or column chromatography.

Industrial-Scale Production Methods

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, a patent by Chase Therapeutics describes a telescoped process where:

- Ring Formation : Trifluoroacetoacetate and acetamidine react in a microreactor (residence time: 10 min, 100°C).

- Chlorination/Amination : In-line quenching with POCl₃ and subsequent amination achieve 89% overall yield.

Alternative Trifluoromethylation Strategies

Late-Stage Trifluoromethylation

Direct introduction of the CF₃ group via radical or transition metal-catalyzed reactions avoids multi-step sequences. For instance, copper-mediated trifluoromethylation of 4-methylpyrimidin-2-amine using TMSCF₃ provides moderate yields (65–70%).

Limitations :

- Regioselectivity : Competing CF₃ addition at the 5-position necessitates directing groups.

- Cost : TMSCF₃ and specialized catalysts increase production expenses.

Comparative Analysis of Synthetic Routes

Table 3: Advantages and Disadvantages of Key Methods

| Method | Advantages | Disadvantages | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | High yields (85–91%), simple conditions | Requires pre-functionalized intermediates | Industrial |

| Cyclocondensation | Modular, avoids halogenated precursors | Multi-step, POCl₃ handling risks | Lab-scale |

| Continuous Flow | Rapid, waste-efficient | High capital investment | Industrial |

| Late-Stage CF₃ Addition | Flexible functionalization | Low yields, costly reagents | Research-only |

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include substituted pyrimidines, amides, and other functionalized derivatives, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the primary applications of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is in the development of anticancer agents. Research indicates that this compound functions as an inhibitor of heat shock protein 90 (HSP90), which plays a critical role in cancer cell proliferation and survival. HSP90 inhibitors are being studied for their potential to enhance the efficacy of existing chemotherapeutic agents.

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound showed promising activity against various cancer cell lines. The compounds exhibited IC values in the low micromolar range, indicating potent anticancer properties .

Antimicrobial Properties

This compound has also been investigated for its antimicrobial properties, particularly against drug-resistant strains of bacteria. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability.

Data Table: Antimicrobial Activity

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 8 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Herbicide Development

The unique chemical structure of this compound has led to its exploration as a potential herbicide. Its ability to inhibit specific enzymatic pathways in plants can be harnessed to develop selective herbicides that target weed species without harming crops.

Case Study:

Research conducted on the herbicidal activity of pyrimidine derivatives, including this compound, showed effective weed control in pre-emergence applications. Field trials indicated a reduction in weed biomass by over 70% compared to untreated controls .

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and targets may vary depending on the specific application and context .

Comparación Con Compuestos Similares

- 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

- 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ylamine

- 2-Methyl-6-(trifluoromethyl)pyrimidin-4-amine

Uniqueness: 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Actividad Biológica

Overview

4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula and CAS number 5734-63-4, possesses a trifluoromethyl group that enhances its lipophilicity and biological interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to its interaction with various biological targets. It has been shown to inhibit specific enzymes and pathways critical in disease processes:

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on branched-chain amino acid transaminases (BCATs), which are involved in the metabolism of essential amino acids and have implications in cancer biology .

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against pathogens such as Mycobacterium tuberculosis, suggesting its utility in treating infectious diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Properties

A study assessed the antiproliferative effects of this compound on several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity, leading to cell cycle arrest and apoptosis in treated cells. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

- Absorption : The trifluoromethyl group enhances membrane permeability.

- Distribution : High lipophilicity suggests a wide distribution in tissues.

- Metabolism : Likely metabolized via cytochrome P450 enzymes, though specific pathways require further investigation.

- Excretion : Predominantly renal excretion expected based on molecular weight and structure.

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine derivatives. Key synthetic routes include:

- Trifluoromethylation : Introduction of the trifluoromethyl group using reagents like trifluoroacetic anhydride.

- Amine Formation : Subsequent reactions with amines to achieve the final product.

Table 2: Synthetic Routes

| Step | Reagents Used | Yield (%) |

|---|---|---|

| Trifluoromethylation | Trifluoroacetic anhydride | 80 |

| Amine coupling | Urea derivatives | 90 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, microwave-assisted reactions (120°C, THF solvent) with amines or ammonia yield derivatives efficiently. Purification typically involves column chromatography (e.g., CH₂Cl₂:CH₃OH = 40:1 on Alox neutral) . Characterization includes H NMR (e.g., δ = 2.36 ppm for methyl groups) and X-ray crystallography (mean σ(C–C) = 0.003 Å, R factor = 0.040) .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- Methodology :

- X-ray crystallography : Use SHELX software (SHELXL for refinement) to resolve bond angles (e.g., C–C–C angles ~120°) and hydrogen bonding networks. Key parameters include data-to-parameter ratios (>14:1) and temperature control (273 K) .

- NMR : Assign peaks for trifluoromethyl (CF₃) groups (δ ~120 ppm in C NMR) and aromatic protons .

Advanced Research Questions

Q. How can crystallographic data discrepancies in pyrimidine derivatives be addressed?

- Methodology :

Refinement tools : Employ SHELXL for high-resolution data to adjust thermal parameters and occupancy factors. For twinned crystals, use SHELXD for structure solution .

Hydrogen bonding analysis : Apply graph set analysis (Etter formalism) to identify patterns (e.g., R₂²(8) motifs) and resolve intermolecular interactions .

Validation : Cross-check with CSD (Cambridge Structural Database) entries for bond-length outliers (e.g., C–F bonds ~1.34 Å) .

Q. What strategies optimize in vitro biological activity evaluation for this compound?

- Methodology :

- Enzyme inhibition assays : Test COX-2 selectivity using competitive inhibition assays (IC₅₀ determination) with fluorometric substrates. Use HEK293 cells expressing recombinant enzymes .

- Antitrypanosomal activity : Perform dose-response curves (0.1–100 µM) against Trypanosoma brucei with resazurin-based viability assays. Compare with control compounds (e.g., suramin) .

- Statistical rigor : Apply unpaired Student’s t-test (p < 0.05) and report data as mean ± SEM/SD .

Q. How do substituent variations impact the compound’s receptor-binding affinity?

- Methodology :

- Molecular docking : Use Cryo-EM structures (e.g., TAS2R14 bitter taste receptor, PDB: 9IIW) to model interactions. Focus on trifluoromethyl and methyl groups in hydrophobic pockets .

- SAR studies : Synthesize analogs (e.g., 4-chloro or 4-fluorophenyl derivatives) and compare IC₅₀ values. Note that electron-withdrawing groups (CF₃) enhance binding to hydrophobic receptors .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

- Methodology :

Assay conditions : Control variables like solvent (DMSO concentration ≤0.1%), incubation time (e.g., 72h for antiparasitic assays), and cell lines .

Purity verification : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) to exclude impurities .

Structural analogs : Compare only derivatives with identical substitution patterns (e.g., 6-CF₃ vs. 6-CH₃) to avoid misinterpretation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.